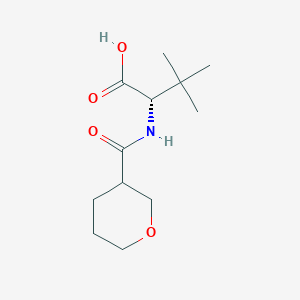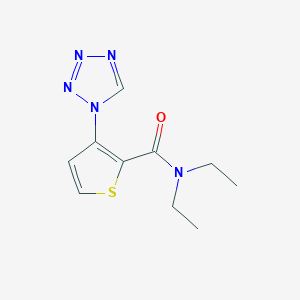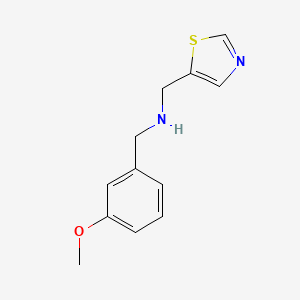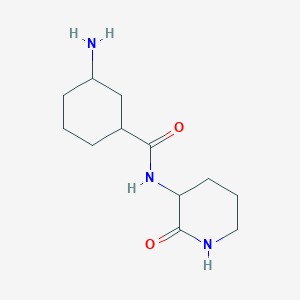
(2S)-3,3-dimethyl-2-(oxane-3-carbonylamino)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-3,3-dimethyl-2-(oxane-3-carbonylamino)butanoic acid, also known as DMOB, is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. In
Applications De Recherche Scientifique
(2S)-3,3-dimethyl-2-(oxane-3-carbonylamino)butanoic acid has been studied extensively for its potential applications in various scientific fields. In medicine, (2S)-3,3-dimethyl-2-(oxane-3-carbonylamino)butanoic acid has been shown to inhibit the growth of cancer cells by blocking the activity of an enzyme called histone deacetylase. This enzyme is involved in the regulation of gene expression, and its inhibition can lead to the activation of genes that suppress the growth and proliferation of cancer cells.
In agriculture, (2S)-3,3-dimethyl-2-(oxane-3-carbonylamino)butanoic acid has been shown to increase the yield of crops by enhancing their resistance to environmental stressors such as drought and salt. This is achieved by activating certain genes that are involved in the plant's response to stress.
In materials science, (2S)-3,3-dimethyl-2-(oxane-3-carbonylamino)butanoic acid has been used as a building block for the synthesis of novel polymers with unique properties such as self-healing and shape memory.
Mécanisme D'action
The mechanism of action of (2S)-3,3-dimethyl-2-(oxane-3-carbonylamino)butanoic acid is related to its ability to inhibit the activity of histone deacetylase. This enzyme is involved in the regulation of gene expression by removing acetyl groups from histone proteins, which are involved in the packaging of DNA in the nucleus. When histone deacetylase is inhibited by (2S)-3,3-dimethyl-2-(oxane-3-carbonylamino)butanoic acid, the acetyl groups remain on the histone proteins, leading to changes in the structure of chromatin and the activation of certain genes.
Biochemical and Physiological Effects:
(2S)-3,3-dimethyl-2-(oxane-3-carbonylamino)butanoic acid has been shown to have several biochemical and physiological effects in different systems. In cancer cells, (2S)-3,3-dimethyl-2-(oxane-3-carbonylamino)butanoic acid has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In plants, (2S)-3,3-dimethyl-2-(oxane-3-carbonylamino)butanoic acid has been shown to activate genes involved in stress response, leading to increased resistance to environmental stressors. In materials science, (2S)-3,3-dimethyl-2-(oxane-3-carbonylamino)butanoic acid has been used as a building block for the synthesis of polymers with unique properties such as self-healing and shape memory.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (2S)-3,3-dimethyl-2-(oxane-3-carbonylamino)butanoic acid in lab experiments is its ability to selectively inhibit the activity of histone deacetylase, making it a useful tool for studying the role of this enzyme in gene regulation. However, one of the limitations of using (2S)-3,3-dimethyl-2-(oxane-3-carbonylamino)butanoic acid is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for research on (2S)-3,3-dimethyl-2-(oxane-3-carbonylamino)butanoic acid. In medicine, further studies are needed to investigate its potential as a cancer treatment, including its efficacy in different types of cancer and its safety profile. In agriculture, further studies are needed to optimize its use as a crop enhancer, including its effects on different crops and its compatibility with other agricultural practices. In materials science, further studies are needed to explore the potential of (2S)-3,3-dimethyl-2-(oxane-3-carbonylamino)butanoic acid-based polymers for various applications, including biomedical and environmental applications.
Méthodes De Synthèse
(2S)-3,3-dimethyl-2-(oxane-3-carbonylamino)butanoic acid can be synthesized through a multi-step process involving the reaction of different chemical compounds. One of the commonly used methods for synthesizing (2S)-3,3-dimethyl-2-(oxane-3-carbonylamino)butanoic acid involves the reaction of ethyl 2-oxocyclopentanecarboxylate with methyl magnesium bromide, followed by the reaction of the resulting compound with oxalyl chloride and ethylamine. This process yields (2S)-3,3-dimethyl-2-(oxane-3-carbonylamino)butanoic acid as a white crystalline solid with a melting point of 126-129°C.
Propriétés
IUPAC Name |
(2S)-3,3-dimethyl-2-(oxane-3-carbonylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)9(11(15)16)13-10(14)8-5-4-6-17-7-8/h8-9H,4-7H2,1-3H3,(H,13,14)(H,15,16)/t8?,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMTNWZQZZVDAKP-YGPZHTELSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)NC(=O)C1CCCOC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)O)NC(=O)C1CCCOC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(tert-butylamino)-2-oxoethyl]-2-chloro-N-methylpropanamide](/img/structure/B7567967.png)
![3-[Cyclopropyl-(4-methoxyphenyl)sulfonylamino]propanoic acid](/img/structure/B7567980.png)
![N-[(5-bromofuran-2-yl)methyl]-N-methylmethanesulfonamide](/img/structure/B7567986.png)

![[2-[2-(4-nitrobenzoyl)hydrazinyl]-2-oxoethyl] (E)-3-(5-bromofuran-2-yl)prop-2-enoate](/img/structure/B7568001.png)
![3-[1-(Pyrimidin-4-ylmethylamino)ethyl]phenol](/img/structure/B7568006.png)

![N-[2-(4-sulfamoylphenyl)ethyl]oxane-3-carboxamide](/img/structure/B7568029.png)
![N-[[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]methyl]cyclopropanamine](/img/structure/B7568049.png)
![N-cyclopropyl-4-[(1-methyltriazol-4-yl)methylamino]benzamide](/img/structure/B7568055.png)

![2-Methyl-3-[methyl-(2-methylpyrimidin-4-yl)amino]propanoic acid](/img/structure/B7568059.png)
